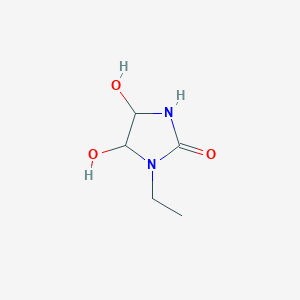
1-Ethyl-4,5-dihydroxyimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4,5-dihydroxyimidazolidin-2-one (EDI) is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. EDI is a cyclic urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one is not fully understood. However, it has been suggested that 1-Ethyl-4,5-dihydroxyimidazolidin-2-one may act as a chelating agent, binding to metal ions and facilitating their separation. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one may also act as a ligand, binding to metal ions and forming stable complexes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one have been studied in various systems. In vitro studies have shown that 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has antioxidant properties and can scavenge free radicals. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that 1-Ethyl-4,5-dihydroxyimidazolidin-2-one can reduce oxidative stress and inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-4,5-dihydroxyimidazolidin-2-one has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis can be easily scaled up. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one is also relatively inexpensive compared to other chelating agents and ligands. However, 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has some limitations. It can only be used in systems that contain metal ions, and its effectiveness may vary depending on the type of metal ion and the experimental conditions.
Orientations Futures
There are several future directions for the study of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one's potential applications in catalysis and other areas of chemistry. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one and its potential applications in disease prevention and treatment.
Méthodes De Synthèse
1-Ethyl-4,5-dihydroxyimidazolidin-2-one can be synthesized through various methods, including the reaction of ethyl carbamate with formaldehyde and subsequent cyclization with hydroxylamine. Another method involves the reaction of ethyl carbamate with formaldehyde and ammonia in the presence of a catalyst. The synthesis of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one can also be achieved through the reaction of ethyl carbamate with glyoxal in the presence of a catalyst.
Applications De Recherche Scientifique
1-Ethyl-4,5-dihydroxyimidazolidin-2-one has been extensively studied for its potential applications in scientific research. It has been used as a chelating agent in metal ion analysis and has been shown to be effective in the separation of copper and nickel ions. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has also been used as a reagent for the determination of amino acids and peptides. Additionally, 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has been used as a ligand in the synthesis of metal complexes and has been studied for its potential applications in catalysis.
Propriétés
Numéro CAS |
177781-53-2 |
|---|---|
Nom du produit |
1-Ethyl-4,5-dihydroxyimidazolidin-2-one |
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
1-ethyl-4,5-dihydroxyimidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c1-2-7-4(9)3(8)6-5(7)10/h3-4,8-9H,2H2,1H3,(H,6,10) |
Clé InChI |
YSKXYNMAUXWHNN-UHFFFAOYSA-N |
SMILES |
CCN1C(C(NC1=O)O)O |
SMILES canonique |
CCN1C(C(NC1=O)O)O |
Synonymes |
2-Imidazolidinone,1-ethyl-4,5-dihydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



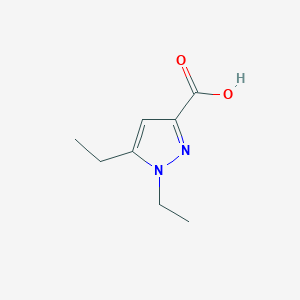


![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
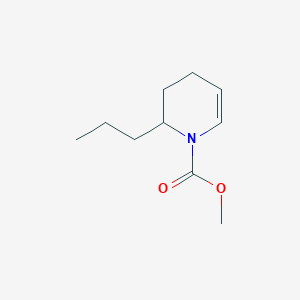



![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)
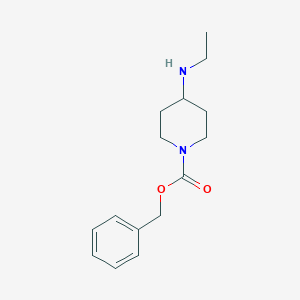
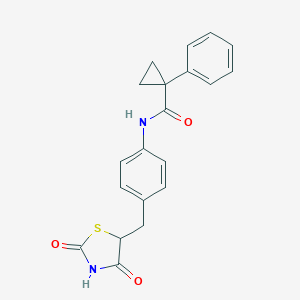
![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)